Ethyl 2-methoxy-3-methylisonicotinate
Description
Ethyl 2-methoxy-3-methylisonicotinate is an ethyl ester derivative of isonicotinic acid, featuring a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 3. The compound’s molecular formula is C₁₀H₁₅NO₃, with a calculated molar mass of 197.2 g/mol. Structurally, it belongs to the class of isonicotinate esters, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their tunable reactivity and stability.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-methoxy-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-11-9(13-3)7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
RPSMZRSUMAJZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-3-methylisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can be advantageous due to their improved flow regimes, mass, and heat transfer properties . These reactors allow for precise control of reaction conditions, leading to higher conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-methoxy-3-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Bromo-3-Hydroxy-6-Methylisonicotinate
A structurally analogous compound, Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2), provides a basis for comparison . Key differences and similarities are outlined below:
Table 1: Comparative Analysis of Key Properties
Key Findings:
Substituent Effects :
- The methoxy group in the target compound reduces polarity compared to the hydroxy group in the analog, likely decreasing solubility in polar solvents (e.g., water) but enhancing compatibility with organic solvents.
- The bromo substituent in the analog introduces a heavy atom (Br, ~80 g/mol), significantly increasing molar mass and enabling reactions such as Suzuki couplings or nucleophilic substitutions .
In contrast, the hydroxy group at C3 in the analog increases hydrogen-bonding capacity, improving solubility in polar aprotic solvents.
Applications :
- The target compound’s stability and moderate polarity make it suitable for applications requiring controlled release or prolonged stability.
- The analog’s bromo group positions it as a versatile intermediate for further functionalization in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
